Willardiine
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Overview
Description
3-(uracil-1-yl)-L-alanine is the 3-(uracil-1-yl) derivative of L-alanine. It is a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It derives from a uracil. It is a tautomer of a 3-(uracil-1-yl)-L-alanine zwitterion.
Scientific Research Applications
1. Role in Neuropharmacology
Willardiine and its derivatives are significant in neuropharmacological research due to their impact on ionotropic glutamate receptors, specifically AMPA and kainate receptors. For instance, willardiine acts as a partial agonist at these receptors, with various analogs showing different binding affinities and effects on receptor activation across brain regions. These findings are crucial in understanding neurological diseases linked to glutamate signaling, positioning willardiine-related compounds as potential neurodrugs (Palumbo et al., 2022).
2. Insight into AMPA/kainate Receptors
Synthesized willardiine derivatives have been used to study AMPA/kainate receptors. These derivatives can activate and desensitize these receptors, with varying degrees of efficacy. Such research provides deeper understanding of the receptor mechanisms, contributing to the development of new therapeutic agents for neurological disorders (Patneau et al., 1992).
3. Willardiine in Plant Chemistry
In the realm of plant chemistry, willardiine’s biosynthesis has been studied in various higher plants. These studies have provided insight into the enzymatic processes involved in the synthesis of willardiine and its isomers, contributing to a broader understanding of amino acid biosynthesis in plants (Murakoshi et al., 1978).
4. Exploring Binding Mechanisms
Willardiine analogs have also been used in exploring the binding mechanisms of AMPA and kainate receptors. For example, structural studies involving these compounds have aided in identifying key interactions at the molecular level, enhancing the understanding of how these receptors function and how they can be modulated (Jane et al., 1997).
properties
Product Name |
Willardiine |
---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
InChI Key |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
synonyms |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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